molecular formula C19H20ClF2N3OS B2519822 N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216857-80-5

N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2519822
CAS No.: 1216857-80-5
M. Wt: 411.9
InChI Key: KWGYIIZWQPRLBQ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H20ClF2N3OS and its molecular weight is 411.9. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has been shown to interact with enzymes such as cyclooxygenases (COX-1, COX-2) . The compound’s interaction with these enzymes has been evaluated using a colorimetric enzyme immune assay kit .

Cellular Effects

The effects of this compound on cells are primarily related to its anti-inflammatory properties . It influences cell function by inhibiting the activity of COX-1 and COX-2 enzymes, which play a crucial role in inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to COX-1 and COX-2 enzymes, inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biological Activity

N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is C19H20ClFN4O3SC_{19}H_{20}ClFN_{4}O_{3}S with a molecular weight of 438.9 g/mol. It features a benzamide structure with modifications that enhance its biological activity. The presence of fluorine atoms and a dimethylamino group contributes to its pharmacological profile.

Property Value
Molecular FormulaC19H20ClFN4O3S
Molecular Weight438.9 g/mol
Purity≥ 95%
CAS Number1216677-94-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole moiety and subsequent functionalization to introduce the dimethylamino propyl chain and fluorine substituents. The synthetic pathway often requires rigorous purification techniques to achieve the desired purity levels.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives, including this compound. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Cell Proliferation Inhibition : In vitro assays demonstrate significant inhibition of cell growth in human cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). For instance, at concentrations of 1, 2, and 4 μM, related compounds have exhibited effective anti-proliferative properties comparable to established anticancer agents .
  • Mechanism of Action : The mechanism involves the modulation of cell cycle progression and induction of apoptosis through pathways involving IL-6 and TNF-α suppression. Western blot analyses have shown alterations in protein expression associated with apoptosis, further confirming the biological activity of these compounds .

Antimicrobial Activity

Benzothiazole derivatives also exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various microbial strains.

  • Antibacterial Effects : Compounds similar to this benzothiazole derivative have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial potential .
  • Antifungal Activity : The compound's efficacy against fungal pathogens has also been explored, with certain derivatives demonstrating significant antifungal activity at low concentrations .

Case Studies

Several case studies have documented the use of benzothiazole derivatives in clinical settings:

  • Case Study 1 : A study involving a series of synthesized benzothiazoles reported that specific modifications enhanced their anticancer activity significantly compared to unmodified structures. The findings suggested that the introduction of fluorine atoms improved the bioavailability and therapeutic index of these compounds .
  • Case Study 2 : Clinical trials examining the safety and efficacy of related compounds in patients with advanced cancers revealed promising outcomes, with some patients experiencing prolonged survival rates when treated with benzothiazole-based therapies .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-14(20)11-13)19-22-16-8-7-15(21)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYIIZWQPRLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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